molecular formula C10H12N2O B8533603 2-Amino-3-(2-methoxyphenyl)propionitrile

2-Amino-3-(2-methoxyphenyl)propionitrile

Cat. No. B8533603
M. Wt: 176.21 g/mol
InChI Key: JRQJNBPZVCYRBU-UHFFFAOYSA-N
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Patent
US08921406B2

Procedure details

A solution of 22.5 g 2-(benzhydrylideneamino)-3-(2-methoxyphenyl)propionitrile (66 mmol, crude product from 3.1) in 200 mL tetrahydrofuran was combined with 70 mL 1 M HCl and stirred for 3 hr at room temperature, and the reaction solution was then substantially concentrated on a rotary evaporator. After combination with methylene chloride the organic phase was extracted several times with 6 M HCl; the combined hydrochloric acid phases were made alkaline with 50% NaOH and extracted with methylene chloride, and the organic phase was then dried over Na2SO4 and concentrated. The oily residue (10.4 g) was used without further purification.
Name
2-(benzhydrylideneamino)-3-(2-methoxyphenyl)propionitrile
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=[N:14][CH:15]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26])[C:16]#[N:17])(C1C=CC=CC=1)C1C=CC=CC=1.Cl>O1CCCC1>[NH2:14][CH:15]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26])[C:16]#[N:17]

Inputs

Step One
Name
2-(benzhydrylideneamino)-3-(2-methoxyphenyl)propionitrile
Quantity
22.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC(C#N)CC1=C(C=CC=C1)OC
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was then substantially concentrated on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
After combination with methylene chloride the organic phase was extracted several times with 6 M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily residue (10.4 g) was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC(C#N)CC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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